

Celosin L: A Technical Guide on its Origin, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: Celosin L

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Abstract

Celosin L, a recently identified triterpenoid saponin, has garnered interest within the scientific community for its potential hepatoprotective properties. This technical guide provides a comprehensive overview of the origin, natural sources, isolation, and preliminary biological evaluation of **Celosin L**. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on published literature. Furthermore, a proposed signaling pathway for its hepatoprotective action is visualized to facilitate a deeper understanding of its mechanism.

Introduction

Triterpenoid saponins are a diverse class of naturally occurring glycosides widely distributed in the plant kingdom. They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. **Celosin L** belongs to this class of compounds and has been isolated from the seeds of *Celosia* species. This document outlines the fundamental knowledge regarding **Celosin L**, with a focus on its botanical origin and initial findings on its bioactivity.

Origin and Natural Sources

Botanical Origin:

Celosin L is a natural product isolated from *Celosiae Semen*, the seeds of plants belonging to the genus *Celosia*. Specifically, its isolation has been reported from *Celosia cristata* L.^[1]. The genus *Celosia* is a member of the *Amaranthaceae* family and encompasses approximately 60 species. These plants are native to subtropical and temperate regions of Africa, the Americas, and Asia. In traditional Chinese medicine, the seeds of *Celosia argentea* L. and *Celosia cristata* L. have a long history of use.

Natural Abundance:

Currently, there is limited quantitative data available in the public domain regarding the specific concentration of **Celosin L** in different tissues of *Celosia cristata*. The primary source for its isolation has been the seeds (*Celosiae Semen*). Further studies are required to determine the distribution and abundance of **Celosin L** in other parts of the plant, such as the leaves, stems, and flowers, and to explore the potential for optimizing its yield through specific cultivation or extraction techniques.

Physicochemical Properties

The fundamental physicochemical properties of **Celosin L** are summarized in the table below.

Property	Value
Molecular Formula	C47H74O20
Molecular Weight	959.08 g/mol
Chemical Class	Triterpenoid Saponin
Initial Source	<i>Celosia cristata</i> L.

Experimental Protocols

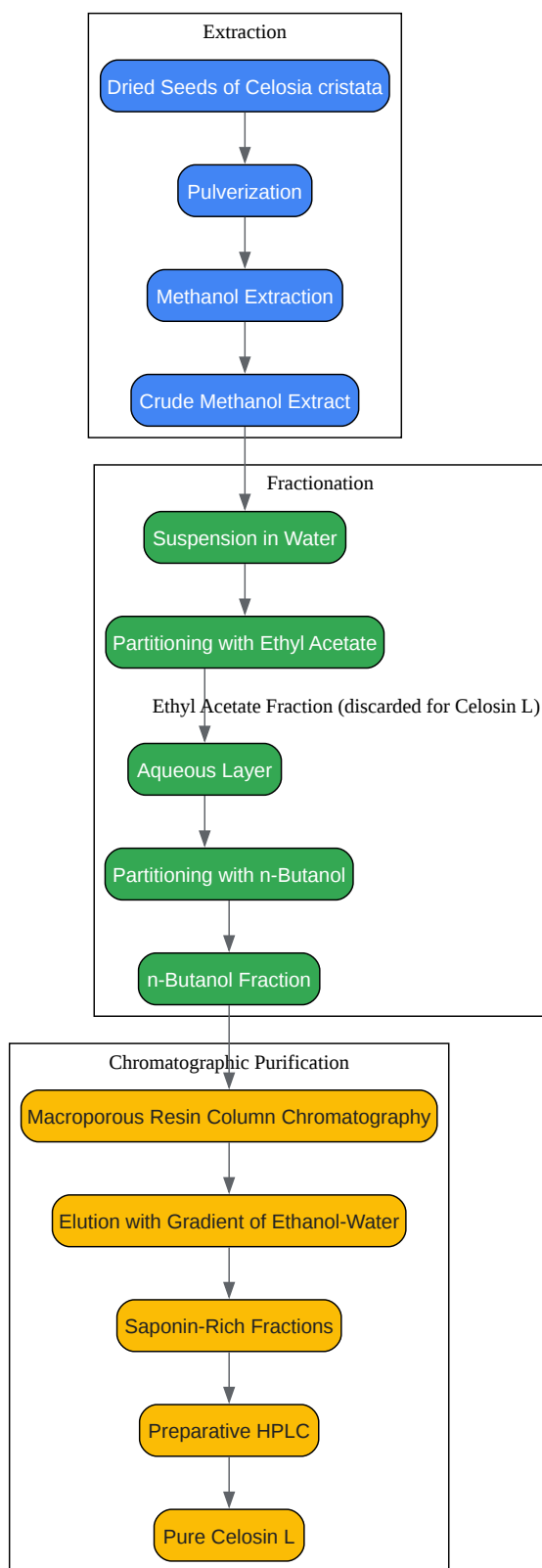
The following sections detail the experimental methodologies for the isolation and biological evaluation of **Celosin L**, based on the procedures described by Jiang et al. (2017) in the

Journal of Pharmacy and Biomedical Analysis[1].

Isolation and Purification of Celosin L

The isolation of **Celosin L** from Celosiae Semen is achieved through a multi-step chromatographic process guided by dereplication, a strategy that uses preliminary chemical screening to target the isolation of novel compounds.

Experimental Workflow for Isolation and Purification:



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Caption: Isolation and purification workflow for **Celosin L**.

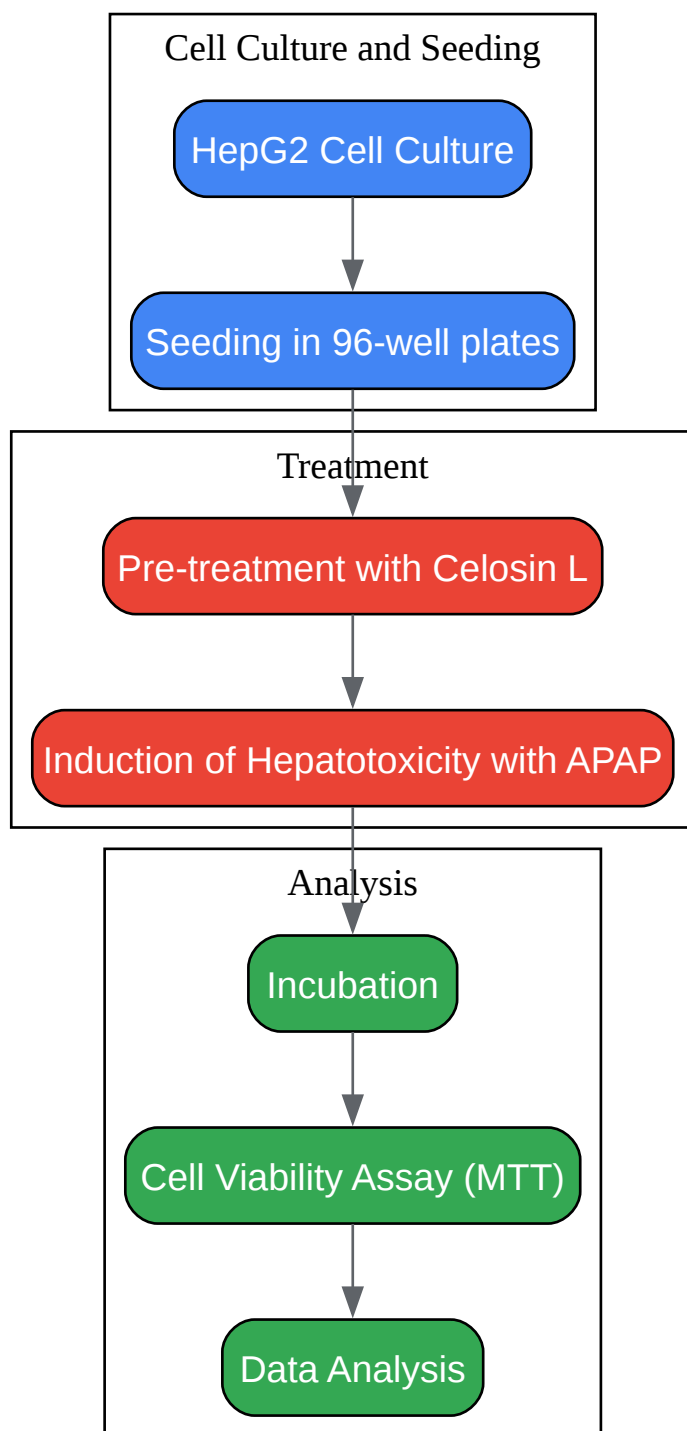
Detailed Methodology:

- **Extraction:** The air-dried seeds of *Celosia cristata* are pulverized into a fine powder. The powdered material is then extracted exhaustively with methanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
- **Fractionation:** The crude extract is suspended in water and subjected to liquid-liquid partitioning. It is first partitioned against ethyl acetate to remove non-polar constituents. The aqueous layer is then further partitioned with n-butanol. The n-butanol fraction, containing the saponins, is collected and concentrated.
- **Chromatographic Purification:**
 - **Macroporous Resin Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol) to yield several sub-fractions.
 - **Dereplication using HPLC-QTOF-MS/MS:** The obtained fractions are analyzed by High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS/MS). This allows for rapid identification of known saponins and tentative identification of new compounds based on their mass fragmentation patterns, thereby guiding the selection of fractions containing novel compounds like **Celosin L** for further purification^[1].
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The fraction identified as containing **Celosin L** is further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water to yield pure **Celosin L**.

Biological Activity Assessment: Hepatoprotective Effect

The protective effect of **Celosin L** against drug-induced liver injury is evaluated using an in vitro model of acetaminophen (APAP)-induced hepatotoxicity in human liver cancer (HepG2) cells^[1].

Experimental Workflow for Hepatoprotectivity Assay:

[Click to download full resolution via product page](#)Caption: Workflow for assessing the hepatoprotective effect of **Celosin L**.

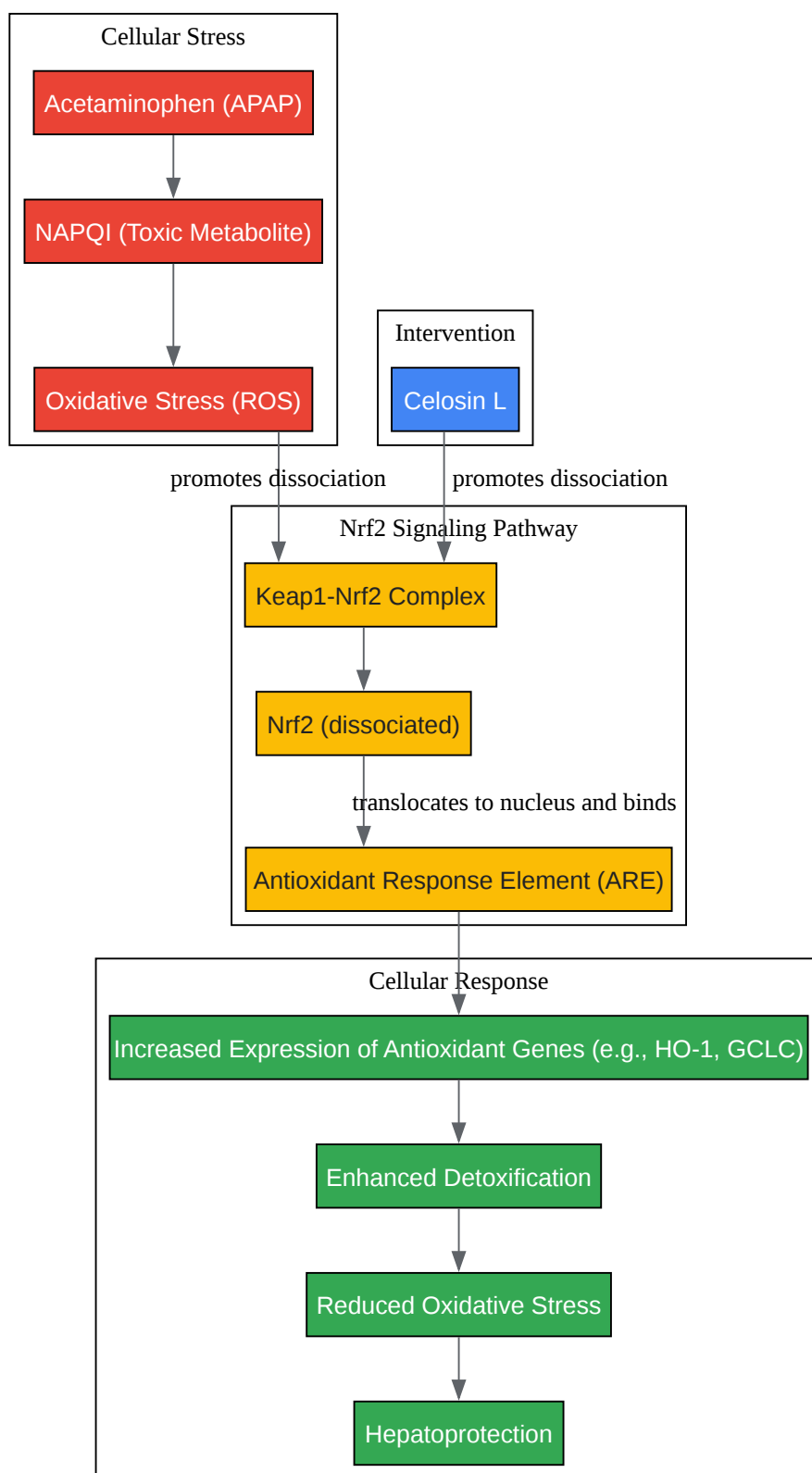
Detailed Methodology:

- **Cell Culture:** HepG2 cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
- **Cell Seeding:** The cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- **Treatment:**
 - The cells are pre-treated with various concentrations of **Celosin L** for a specified period (e.g., 2 hours).
 - Following pre-treatment, the cells are exposed to a toxic concentration of acetaminophen (APAP) to induce cellular injury. A positive control (e.g., a known hepatoprotective agent) and a vehicle control are included.
- **Cell Viability Assay:** After incubation with APAP, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the cell viability is calculated as a percentage relative to the control group.

Proposed Signaling Pathway for Hepatoprotective Effect

While the precise signaling pathway of **Celosin L**'s hepatoprotective activity is yet to be fully elucidated, based on the known mechanisms of other triterpenoid saponins in ameliorating APAP-induced hepatotoxicity, a plausible pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. APAP overdose leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) and induces oxidative stress, leading to mitochondrial dysfunction and cell death. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2-Mediated Hepatoprotective Pathway of **Celosin L**:



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References

- 1. Dereplication-guided isolation of novel hepatoprotective triterpenoid saponins from Celosiae Semen by high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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